molecular formula C10H15ClN2O2 B1489294 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride CAS No. 1864053-57-5

2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

Cat. No. B1489294
M. Wt: 230.69 g/mol
InChI Key: WKQDWUQNURHHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoethyl methacrylate hydrochloride is an amine-based methacrylic monomer used in the production of polymers and copolymers. It is highly reactive due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Synthesis Analysis

The synthesis of 2-Aminoethyl methacrylate hydrochloride involves reacting a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride .


Molecular Structure Analysis

The linear formula of 2-Aminoethyl methacrylate hydrochloride is H2C=C(CH3)CO2CH2CH2NH2 · HCl .


Chemical Reactions Analysis

2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .


Physical And Chemical Properties Analysis

2-Aminoethyl methacrylate hydrochloride is a white to light yellow powder to crystal. It has a molecular weight of 165.62 g/mol .

Scientific Research Applications

Molecular and Crystal Structure

Molecular and Crystal Structure Analysis The molecular and crystal structures of various derivatives of 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione have been extensively studied. Notably, the synthesis of two N-aminoimides related to the compound was explored, highlighting the formation of noncentrosymmetric crystals with two crystallographically independent molecules. The unique interaction between the N-amine groups and the surrounding molecules, forming single or bifurcated N-H...O hydrogen bonds, is of particular interest. This intricate structural arrangement suggests potential applications in material science, where the molecular geometry and intermolecular interactions can significantly influence the properties of the material (Struga et al., 2007).

Synthesis and Derivatives

Novel Synthesis Methods and Derivatives In the realm of organic synthesis, there have been innovative approaches to create derivatives of 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. A notable method involves starting with 3-sulfolene to produce hexahydro-1H-isoindole-1,3(2H)-dione derivatives. The versatility of this compound is evident in its ability to form amino and triazole derivatives, as well as hydroxyl analogues. These derivatives are synthesized through reactions like epoxidation and the opening of the epoxide with various nucleophiles, showcasing the compound's potential as a versatile intermediate in pharmaceutical and organic chemistry (Tan et al., 2016).

Structural and Reactivity Differences

Structural and Reactivity Studies The comparative studies on structural and reactivity differences between 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione and its homologous tricyclic imides reveal intricate molecular interactions. These studies provide valuable insights into the molecular behavior, which could be pivotal in designing compounds with tailored properties for specific applications in fields like materials science and pharmaceuticals (Mitchell et al., 2013).

Safety And Hazards

2-Aminoethyl methacrylate hydrochloride can cause skin irritation and serious eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

The future directions of 2-Aminoethyl methacrylate hydrochloride could involve its use in the production of polymers and copolymers for a wide range of applications, including coatings, adhesives, and medical devices .

properties

IUPAC Name

2-(2-aminoethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;/h1-2,7-8H,3-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQDWUQNURHHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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